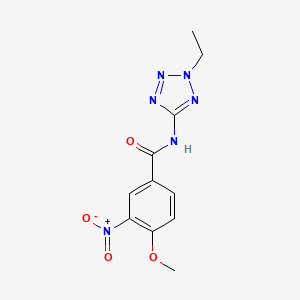![molecular formula C16H18N2O4S B5739499 N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. MBSA is a sulfonamide derivative that has been shown to have promising properties as a modulator of protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is thought to involve binding to a hydrophobic pocket on the surface of the target protein, thereby disrupting the protein-protein interaction. This mechanism is similar to that of other small molecule inhibitors of protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have specific biochemical and physiological effects in vitro. For example, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells in culture by inducing apoptosis. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it may not be specific to the target protein, and may also affect other proteins with similar hydrophobic pockets.
Future Directions
There are several potential future directions for research on N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for cancer, either alone or in combination with other therapies. Another direction is to explore its potential as a modulator of other protein-protein interactions, which could have implications for a wide range of biological processes. Finally, further research could be done to optimize the synthesis and properties of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, such as improving its specificity and potency.
Synthesis Methods
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with sulfanilic acid to form N-(3-methoxybenzylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with acetic anhydride to produce N-(3-methoxybenzylidene)-4-acetamidobenzenesulfonamide. Finally, reduction of this intermediate with sodium borohydride yields N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide.
Scientific Research Applications
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have potential applications in biological research as a modulator of protein-protein interactions. Specifically, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the interaction between the transcription factor TCF4 and the co-activator β-catenin, which is involved in the Wnt signaling pathway. This pathway is important in embryonic development and has also been implicated in cancer. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2, which is involved in the regulation of cell growth and apoptosis.
properties
IUPAC Name |
N-[4-[(3-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-6-8-16(9-7-14)23(20,21)17-11-13-4-3-5-15(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALHYOWEYMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methoxybenzyl)sulfamoyl]phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)